

IGF2BP1-IN-1: A Technical Guide to a Selective IGF2BP1 Inhibitor

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Compound of Interest					
Compound Name:	IGF2BP1-IN-1				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers.[1][2][3] Its overexpression is frequently correlated with poor prognosis and resistance to therapy.[3][4] IGF2BP1 functions as an RNA-binding protein that recognizes and stabilizes a range of oncogenic messenger RNAs (mRNAs), including those of KRAS and MYC, thereby promoting tumor growth, metastasis, and chemoresistance.[5][6][7] The protein typically contains two RNA recognition motifs (RRMs) and four K homology (KH) domains, which are essential for its RNA-binding activity.[7][8] Given its central role in cancer pathogenesis, IGF2BP1 represents a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of IGF2BP1-IN-1, a selective small-molecule inhibitor of IGF2BP1, and includes another notable inhibitor, BTYNB, for comparative purposes.

Core Compound: IGF2BP1-IN-1 (Compound 7773)

IGF2BP1-IN-1, also referred to as compound 7773, is a novel small molecule that selectively inhibits the function of IGF2BP1.[5][9] It was identified through a high-throughput fluorescence polarization-based screen for its ability to disrupt the interaction between IGF2BP1 and KRAS mRNA.[5][10]

Chemical Properties of IGF2BP1-IN-1 (Compound 7773)



Property	Value	Reference
Chemical Name	(4-((1H-Tetrazol-1-yl)methyl)phenyl)(3-(benzo[d][1][3]dioxol-5-ylamino)piperidin-1-yl)methanone	[3]
CAS Number	1060951-23-6	[3][11]
Molecular Formula	C21H22N6O3	[11]
Molecular Weight	406.45 g/mol	[11]
Solubility	10 mM in DMSO	[11]

Quantitative Data: In Vitro Activity

The following tables summarize the key quantitative data for **IGF2BP1-IN-1** (7773) and BTYNB.

Table 1: Binding Affinity and Inhibitory Concentration of IGF2BP1 Inhibitors

Compound	Assay	Target RNA	IC50	Kd	Reference
IGF2BP1-IN- 1 (7773)	Fluorescence Polarization	Kras 6 RNA	~30 µM	[5][10]	
MicroScale Thermophore sis (MST)	RRM12 di- domain	1.5 μΜ	[9][11]		
MicroScale Thermophore sis (MST)	KH34 di- domain	7.2 μΜ	[9][11]	_	
BTYNB	Fluorescence Anisotropy	c-Myc mRNA	Potent and Selective (exact value not specified)	[2][12]	



Table 2: Cellular Activity of IGF2BP1 Inhibitors

Compound	Cell Line	Effect	Concentration	Reference
IGF2BP1-IN-1 (7773)	H1299 (Lung Cancer)	Downregulation of Kras and other target RNAs	20 μΜ	[9][11]
H1299 (Lung Cancer)	Inhibition of wound healing and soft agar growth	5-20 μΜ	[9][11]	
BTYNB	SK-N-AS (Neuroblastoma)	60% decrease in cell proliferation	10 μΜ	[13]
SK-N-BE(2) (Neuroblastoma)	35-40% decrease in cell proliferation	10 μΜ	[13]	
SK-N-DZ (Neuroblastoma)	35-40% decrease in cell proliferation	20 μΜ	[13]	
Melanoma and Ovarian Cancer Cells	Potent inhibition of proliferation	Not specified	[2][12]	_
Leukemic cells (HL60, K562)	Dose-dependent reduction in cell viability	Varied	[1]	

Experimental Protocols

Fluorescence Polarization (FP)-Based High-Throughput Screening

This assay is designed to identify small molecules that inhibit the interaction between IGF2BP1 and a fluorescently labeled target RNA.



- Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low polarization. When a larger protein like IGF2BP1 binds to the RNA, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this binding will cause a decrease in polarization. [14][15]
- Protocol Outline:
 - Reagents and Preparation:
 - Recombinant IGF2BP1 protein.
 - Fluorescently labeled target RNA (e.g., fluorescein-labeled Kras 6 RNA).
 - Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20).
 - Small molecule library dissolved in DMSO.
 - Assay Procedure:
 - Dispense the fluorescently labeled RNA into the wells of a microplate.
 - Add the small molecule compounds or DMSO (as a control) to the wells.
 - Initiate the binding reaction by adding recombinant IGF2BP1 protein.
 - Incubate the plate at room temperature to allow the binding to reach equilibrium.
 - Measure the fluorescence polarization using a plate reader equipped with appropriate filters.[14][15]
 - Data Analysis:
 - Calculate the change in millipolarization (mP) units.
 - Identify "hits" as compounds that cause a significant decrease in polarization compared to the DMSO control.



 Determine the IC50 value for active compounds by performing dose-response experiments.

MicroScale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.

- Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. When a ligand binds to a fluorescently labeled target, these properties are altered, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence.[16][17][18]
- Protocol Outline:
 - Sample Preparation:
 - Label the recombinant IGF2BP1 protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).
 - Prepare a serial dilution of the unlabeled inhibitor (e.g., IGF2BP1-IN-1).
 - Measurement:
 - Mix the fluorescently labeled IGF2BP1 with each dilution of the inhibitor.
 - Load the samples into glass capillaries.
 - Place the capillaries into the MST instrument.
 - The instrument applies an infrared laser to create a temperature gradient, and the fluorescence is monitored over time.[16][19][20]
 - Data Analysis:
 - Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration.



• Fit the data to a binding curve to determine the dissociation constant (Kd).

RNA Immunoprecipitation (RIP)

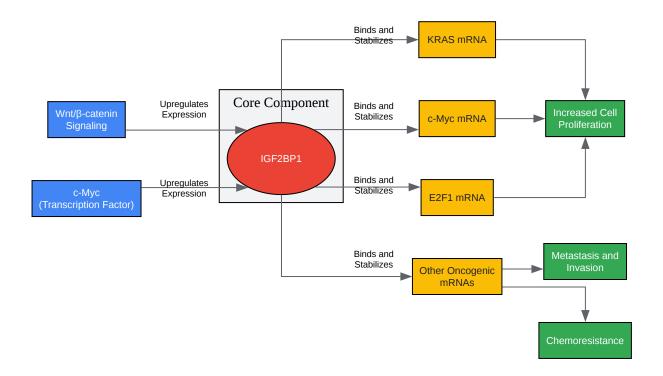
RIP is an antibody-based technique used to identify the RNAs that are physically associated with a specific RNA-binding protein in vivo.

- Principle: A specific antibody is used to immunoprecipitate the RNA-binding protein of
 interest from a cell lysate. The RNA molecules that are bound to the protein are coprecipitated. These RNAs are then purified and can be identified by reverse transcriptionquantitative PCR (RT-qPCR) or sequencing (RIP-seq).[21][22][23][24]
- Protocol Outline:
 - Cell Lysis and Immunoprecipitation:
 - Harvest cells and prepare a cell lysate under conditions that preserve RNA-protein interactions.
 - Incubate the cell lysate with an antibody specific to IGF2BP1 (or a control IgG antibody).
 - Add protein A/G beads to capture the antibody-protein-RNA complexes.
 - Wash the beads to remove non-specific binding.
 - RNA Extraction and Analysis:
 - Elute the RNA from the immunoprecipitated complexes.
 - Purify the RNA using standard methods.
 - For RIP-qPCR, reverse transcribe the RNA to cDNA and perform quantitative PCR using primers for specific target RNAs.
 - For RIP-seq, prepare a library from the purified RNA and perform next-generation sequencing to identify all bound RNAs.[25]

Signaling Pathways and Mechanism of Action



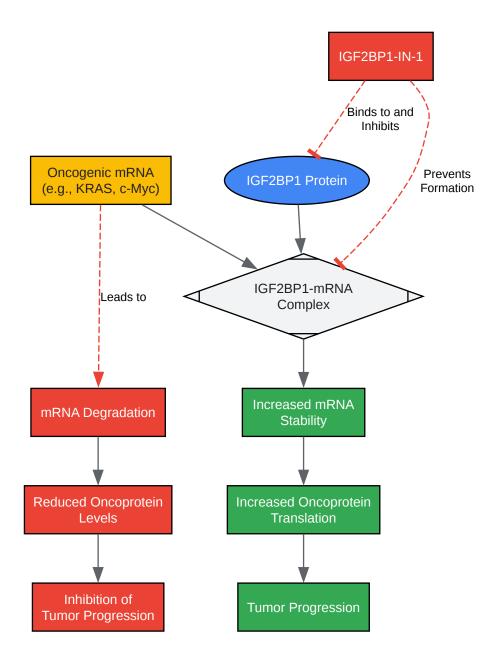
IGF2BP1 exerts its oncogenic functions by stabilizing the mRNAs of key cancer-related genes. **IGF2BP1-IN-1** and other selective inhibitors function by disrupting the interaction between IGF2BP1 and its target mRNAs, leading to the degradation of these transcripts and a subsequent reduction in the corresponding oncoproteins.



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Caption: Simplified IGF2BP1 signaling pathway in cancer.

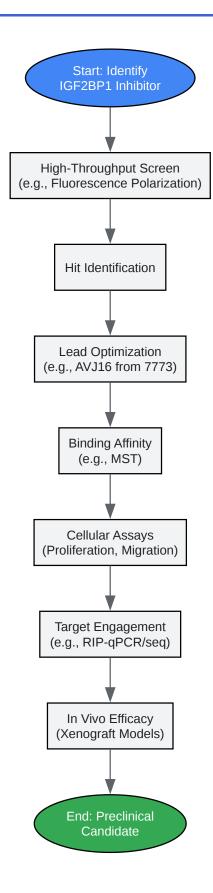




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Caption: Mechanism of action of IGF2BP1-IN-1.





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Caption: Experimental workflow for IGF2BP1 inhibitor discovery.



Conclusion

IGF2BP1-IN-1 (compound 7773) and other selective inhibitors like BTYNB represent a promising new class of anti-cancer agents. By targeting the RNA-stabilizing function of IGF2BP1, these molecules can effectively downregulate multiple oncogenic pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance IGF2BP1 inhibitors towards clinical application. Further optimization of these lead compounds, such as the development of AVJ16 from compound 7773, holds significant potential for the treatment of a wide range of IGF2BP1-expressing cancers.[26]

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